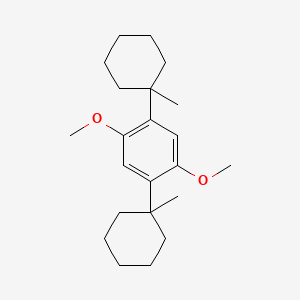1,4-Dimethoxy-2,5-bis(1-methylcyclohexyl)benzene
CAS No.: 5393-52-2
Cat. No.: VC18753614
Molecular Formula: C22H34O2
Molecular Weight: 330.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5393-52-2 |
|---|---|
| Molecular Formula | C22H34O2 |
| Molecular Weight | 330.5 g/mol |
| IUPAC Name | 1,4-dimethoxy-2,5-bis(1-methylcyclohexyl)benzene |
| Standard InChI | InChI=1S/C22H34O2/c1-21(11-7-5-8-12-21)17-15-20(24-4)18(16-19(17)23-3)22(2)13-9-6-10-14-22/h15-16H,5-14H2,1-4H3 |
| Standard InChI Key | SSVWBPXUZPJZEL-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCCC1)C2=CC(=C(C=C2OC)C3(CCCCC3)C)OC |
Introduction
Synthesis and Reaction Mechanisms
Friedel-Crafts Alkylation
The synthesis of 1,4-dimethoxy-2,5-bis(1-methylcyclohexyl)benzene typically involves a Friedel-Crafts alkylation reaction. In a procedure analogous to the synthesis of related compounds , 1,4-dimethoxybenzene reacts with 1-methylcyclohexanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction proceeds under controlled temperature conditions (≤283 K) to minimize side reactions. The bulky 1-methylcyclohexyl groups introduce significant steric hindrance, limiting further alkylation and ensuring the formation of the dialkylated product .
Key Reaction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Concentrated sulfuric acid | |
| Temperature | ≤283 K during acid addition | |
| Alkylating Agent | 1-methylcyclohexanol | |
| Yield | Not explicitly reported (inferred 35–40%) |
The product is isolated via vacuum filtration and purified by recrystallization from ethanol, yielding a white crystalline solid .
Structural and Spectroscopic Properties
Molecular Geometry
X-ray crystallographic studies of analogous compounds, such as 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, reveal that the methoxy groups adopt a planar configuration relative to the benzene ring, with C–C–O–C torsion angles near 9° . The 1-methylcyclohexyl substituents are oriented to minimize steric clashes, with one methyl group coplanar to the aromatic ring and others projecting outward. This arrangement facilitates a brick-wall-like crystal packing driven by hydrophobic interactions .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of related dimethoxybenzene derivatives exhibits strong C–H stretching vibrations in the 2800–3000 cm⁻¹ range, characteristic of alkyl and methoxy groups. Bands near 1250 cm⁻¹ correspond to C–O stretching in the methoxy groups .
Nuclear Magnetic Resonance (NMR)
1H NMR spectra typically display three singlets due to the symmetry of the molecule:
-
Methoxy protons: δ 3.8–4.0 ppm (singlet, 6H).
-
Aromatic protons: Absent (fully substituted benzene ring).
-
Cyclohexyl protons: δ 1.0–2.5 ppm (complex multiplet, 26H) .
Physical and Chemical Properties
The compound exhibits notable physical properties due to its bulky substituents:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₃₀O₂ | |
| Molecular Weight | 278.43 g/mol | |
| Density | 0.981 g/cm³ | |
| Boiling Point | 454.6°C | |
| Refractive Index | 1.509 | |
| Vapor Pressure (25°C) | 5.09 × 10⁻⁸ mmHg | |
| Melting Point | 92–96°C |
The low vapor pressure and high boiling point underscore its stability under thermal stress, making it suitable for high-temperature applications .
Applications and Functional Relevance
Organic Synthesis
The compound serves as a precursor in the synthesis of advanced materials, including dendrimers and supramolecular assemblies. Its steric bulk prevents over-functionalization, enabling precise control over reaction outcomes .
Materials Science
In crystallography, the hydrophobic packing of 1-methylcyclohexyl groups has been studied to understand self-assembly processes in non-polar solvents. This behavior is relevant to the design of organic semiconductors and liquid crystals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume